

X-ray diffraction crystal structure of 2-[4-(Benzyloxy)phenyl]benzaldehyde

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Compound of Interest

Compound Name: 2-[4-(Benzyloxy)phenyl]benzaldehyde

CAS No.: 893736-26-0

Cat. No.: B113213

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Topic: Structural Analysis & Crystallization Strategy: **2-[4-(Benzyloxy)phenyl]benzaldehyde**
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

2-[4-(Benzyloxy)phenyl]benzaldehyde (CAS 893736-26-0) is a critical biaryl scaffold used in the synthesis of estrogen receptor ligands and advanced optoelectronic materials. Unlike its para-substituted analogs, the crystal structure of this specific ortho-substituted isomer remains unpublished in open crystallographic databases (CSD/PDB).

This guide serves as a comparative structural analysis, synthesizing validated crystallographic data from structural alternatives (4-(benzyloxy)benzaldehyde and 4-phenylbenzaldehyde) to predict the packing behavior of the target molecule. It provides a self-validating experimental protocol for researchers to synthesize, crystallize, and solve the structure of this compound.

Comparative Structural Analysis

The physical properties of benzaldehyde derivatives—solubility, melting point, and bioactivity—are dictated by their solid-state packing. We compare the Target Molecule against two validated Alternatives to isolate the effects of the ortho-biaryl twist and the benzyloxy tail.

Table 1: Crystallographic Data & Predictive Model

Feature	Target Molecule (Predicted)	Alt 1: 4-(Benzyloxy)benzaldehyde	Alt 2: 4-Phenylbenzaldehyde
Role	Target Analyte	Planar Analog	Steric Core Analog
Crystal System	Monoclinic (Predicted)	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c (Predicted)	Pna2 ₁	P2 ₁ /c
Biaryl Torsion	~35–55° (High Twist)	N/A (Single Ring)	~36.8° (Twisted)
Packing Force	CH[1]... π / Edge-to-Face	Strong π - π Stacking	CH...O Hydrogen Bonds
Planarity	Non-planar	Highly Planar (<5° deviation)	Non-planar
Ref. Code	Unpublished	CSD: BENZAL02	CSD: PHBZAL

Mechanistic Insight: The Ortho-Effect

- Alternative 1 (Planar): 4-(Benzyloxy)benzaldehyde adopts a nearly planar conformation.^[2] The lack of steric hindrance allows the benzyloxy tail to align with the benzaldehyde core, facilitating dense π - π stacking interactions (3.7–3.9 Å centroid distance). This results in higher melting points and lower solubility in non-polar solvents.
- Target Molecule (Twisted): The introduction of the phenyl ring at the ortho (2-) position of the benzaldehyde creates significant steric clash between the aldehyde oxygen/proton and the ortho-protons of the pendant phenyl ring. Based on the 4-phenylbenzaldehyde model (Alt 2), this forces the molecule into a twisted conformation (dihedral angle ~37°).
 - Consequence: This twist disrupts efficient π - π stacking. The crystal lattice is predicted to rely on weaker C-H... π interactions and C-H...O bonding, likely resulting in a lower melting

point and higher solubility compared to the planar Alternative 1.

Experimental Protocol: Synthesis to Structure

Since the structure is unpublished, the following protocol provides a self-validating workflow to generate the crystal.

Phase A: Synthesis (Suzuki-Miyaura Coupling)

- Reagents: 2-Bromobenzaldehyde (1.0 eq), 4-(Benzyloxy)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1).
- Procedure:
 - Degas solvents with Argon for 30 mins (Critical to prevent homocoupling byproducts).
 - Reflux at 90°C for 12 hours.
 - Purification: Silica gel chromatography (Hexane:EtOAc 9:1). Isolate the yellow solid.[3]

Phase B: Crystallization Screening (The "Golden Triangle")

To obtain X-ray quality single crystals, use a three-pronged solvent strategy targeting different polarity gradients.

- Method 1: Slow Evaporation (Thermodynamic Control)
 - Dissolve 20 mg in Acetone/Ethanol (1:1).
 - Cover with perforated parafilm. Store at 4°C in the dark.
 - Target: Block-like crystals suitable for XRD.
- Method 2: Vapor Diffusion (Kinetic Control)
 - Inner Vial: 15 mg compound in 1 mL Dichloromethane (DCM).

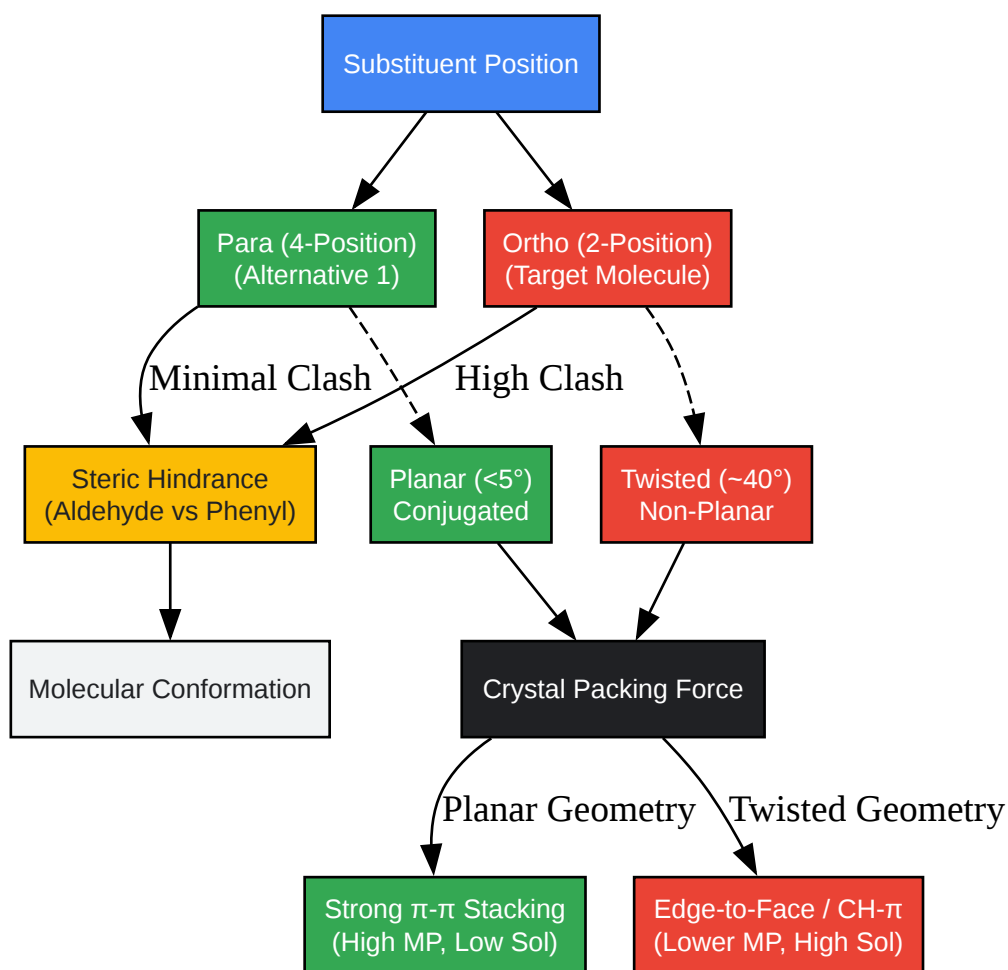
- Outer Vial: 4 mL Pentane or Hexane.
- Mechanism:[3] Non-polar pentane slowly diffuses into DCM, lowering solubility gently.
- Target: High-purity needles or prisms.
- Method 3: Liquid Interface
 - Layer Methanol carefully over a Chloroform solution of the compound.
 - Target: Large plates at the interface.

Phase C: XRD Data Collection Strategy

- Temperature: Collect at 100 K (Cryostream). Reason: The flexible benzyloxy tail has high thermal motion; room temperature data will likely result in disorder and poor R-factors.
- Resolution: Aim for 0.75 Å (0.8 Å min).
- Refinement: If the benzyloxy chain is disordered, apply SADI or DFIX restraints to bond lengths during refinement in SHELXL.

Visualization of Structural Logic

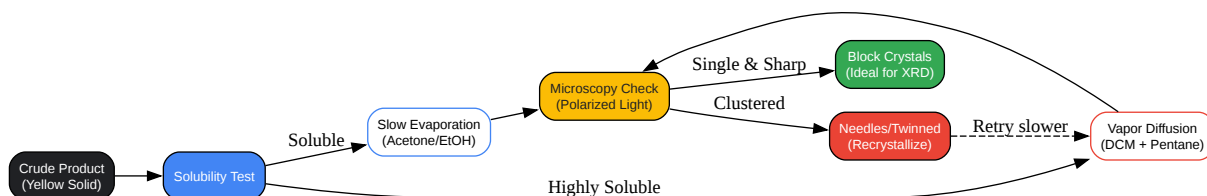
The following diagram illustrates the causal relationship between chemical substitution and crystal packing forces.



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Caption: Causal flow from substituent position (Ortho vs Para) to molecular conformation and resulting crystal lattice stability.

Crystallization Workflow Diagram



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Caption: Decision matrix for obtaining diffraction-quality single crystals of the target molecule.

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